Methyl 6-acetamido-3-bromopicolinate
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Overview
Description
Methyl 6-acetamido-3-bromopicolinate: is a chemical compound with the molecular formula C9H9BrN2O3 and a molecular weight of 273.08 g/mol . It is a derivative of picolinic acid, which is itself a derivative of pyridine. This compound is known for its unique structure, which includes a bromine atom and an acetamido group attached to a picolinic acid ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-acetamido-3-bromopicolinate can be synthesized through various synthetic routes. One common method involves the bromination of methyl 6-amino-2-picolinate followed by acetylation. The reaction conditions typically include the use of bromine or a brominating agent in an organic solvent, followed by acetylation using acetic anhydride or acetyl chloride .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and acetylation processes. These processes are optimized for high yield and purity, and they may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-acetamido-3-bromopicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki–Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted picolinates depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxo derivatives or dehalogenated compounds.
Coupling Reactions: Products are often biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
Methyl 6-acetamido-3-bromopicolinate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 6-acetamido-3-bromopicolinate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The exact pathways and molecular targets are still under investigation, but studies suggest it may affect cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
- Methyl 6-amino-3-bromopicolinate
- Methyl 6-hydroxy-3-bromopicolinate
- Methyl 6-chloro-3-bromopicolinate
Comparison: Methyl 6-acetamido-3-bromopicolinate is unique due to the presence of both an acetamido group and a bromine atom. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity. Compared to its analogs, it may offer different reactivity profiles and applications in various fields .
Properties
IUPAC Name |
methyl 6-acetamido-3-bromopyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c1-5(13)11-7-4-3-6(10)8(12-7)9(14)15-2/h3-4H,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJWQHXXOYHKPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=C(C=C1)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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